9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
Description
3’-Deoxyinosine is a purine nucleoside analog where the hydroxy group at the 3’ position of inosine is replaced by a hydrogen atom . This compound is structurally similar to inosine but lacks the 3’-hydroxyl group, which significantly alters its chemical and biological properties.
Properties
IUPAC Name |
9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDLTVHZJHPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyinosine typically involves the deoxygenation of inosine. One common method is the use of selective reduction reactions where the 3’-hydroxyl group is replaced by a hydrogen atom. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods
Industrial production of 3’-Deoxyinosine may involve biotechnological approaches using recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inosine to 3’-Deoxyinosine through enzymatic pathways .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hypoxanthine derivatives.
Reduction: Reduction reactions can further modify the nucleoside.
Substitution: The hydrogen at the 3’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tributyltin hydride is often used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hypoxanthine derivatives and modified nucleosides that can be used in further chemical or biological applications .
Scientific Research Applications
3’-Deoxyinosine has several applications in scientific research:
Mechanism of Action
3’-Deoxyinosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This leads to A:T to G:C transition mutations. The compound is recognized and excised by specific DNA repair enzymes, such as endonuclease V, which initiates the repair process .
Comparison with Similar Compounds
Similar Compounds
Inosine: A naturally occurring nucleoside with a hydroxyl group at the 3’ position.
Cordycepin (3’-Deoxyadenosine): Similar to 3’-Deoxyinosine but with an adenine base instead of hypoxanthine.
3’-Deoxyguanosine: Another deoxy nucleoside analog with a guanine base.
Uniqueness
3’-Deoxyinosine is unique due to its specific pairing properties and its role in inducing mutations, which makes it a valuable tool in genetic and biochemical research. Its ability to be selectively incorporated into DNA and recognized by repair enzymes distinguishes it from other nucleoside analogs .
Biological Activity
The compound 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol, also known by its CAS number 3608-58-0, is a purine derivative that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24132 g/mol
CAS Number: 3608-58-0
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 267.24132 g/mol |
| Boiling Point | Not specified |
| Storage Conditions | Cool, dry place |
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, which allows it to interact with various enzymes and receptors involved in nucleic acid metabolism. Its hydroxymethyl group enhances its solubility and bioavailability, potentially improving its efficacy as a therapeutic agent.
Antiviral Activity
Research has indicated that compounds structurally related to 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol exhibit antiviral properties. For instance, studies have shown that similar purine derivatives can inhibit viral RNA synthesis by interfering with the viral polymerase complex . This mechanism is crucial in the development of antiviral therapies targeting RNA viruses.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit the activity of specific enzymes within the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition is significant as it reduces the virulence factor secretion in bacteria such as Escherichia coli and Salmonella, thereby potentially mitigating infections caused by these pathogens .
Case Studies
-
Antiviral Screening
A study focused on the antiviral properties of various purine derivatives included 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol. The compound demonstrated significant inhibitory effects against several RNA viruses in vitro, suggesting a promising avenue for further development as an antiviral agent . -
T3SS Inhibition Assay
In a recent investigation into T3SS inhibitors, this compound was screened alongside other derivatives. Results indicated that it effectively reduced the secretion of virulence factors by approximately 50% at concentrations around 50 μM, supporting its potential application in treating bacterial infections .
Pharmacological Studies
Pharmacological studies have highlighted the potential of this compound in modulating immune responses and inhibiting pathogenic processes. Its ability to downregulate key virulence factors positions it as a candidate for further exploration in therapeutic contexts.
Toxicity and Safety Profile
Initial toxicity assessments indicate that 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol exhibits low cytotoxicity at therapeutic concentrations. This safety profile is crucial for its consideration in clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
